molecular formula C14H15N5O2S2 B2905308 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide CAS No. 1105201-33-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide

Cat. No.: B2905308
CAS No.: 1105201-33-9
M. Wt: 349.43
InChI Key: NCBMHUFPPUXQOS-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (10-thia-1,8-diazatricyclo[7.3.0.0³,⁷]dodeca-3(7),8-diene) fused with a 1,3,4-thiadiazole ring and an acetamide group. The 5-methyl substituent on the thiadiazole moiety likely enhances lipophilicity and metabolic stability, while the tricyclic system may confer unique conformational rigidity, influencing receptor binding or enzymatic interactions. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., 1,3,4-thiadiazole derivatives) exhibit antinociceptive, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c1-7-17-18-13(23-7)16-11(20)5-8-6-22-14-15-10-4-2-3-9(10)12(21)19(8)14/h8H,2-6H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBMHUFPPUXQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide typically involves multi-step organic reactions. The starting materials might include 5-methyl-1,3,4-thiadiazole and a suitable tricyclic precursor. Common reaction conditions could involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often requires optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[730

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share critical structural motifs with the target molecule, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Pharmacological Activity Reference
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0³,⁷]dodeca-3(7),8-dien-12-yl}acetamide C₁₄H₁₄N₄O₂S₂ 366.4 Tricyclic core, thiadiazole, acetamide Not reported N/A
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide C₁₇H₁₂N₆O₃S₃ 445.5 Benzothiazole, nitro group, thioacetamide Antinociceptive (100 mg/kg, mice)
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide C₁₂H₁₁Cl₃N₄OS 383.7 Trichloroethyl, phenyl-thiadiazole, acetamide Intermediate in heterocyclic synthesis
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-hexahydroquinazolin-4-yl)thio)acetamide C₁₆H₂₁N₅O₃S₂ 395.5 Ethyl-thiadiazole, hydroxyethyl, hexahydroquinazoline Not reported

Key Observations :

  • Bioactivity: The benzothiazole-thiadiazole analog (445.5 Da) demonstrated antinociceptive efficacy in mice at 100 mg/kg, reducing pain responses in tail-clip assays . The target compound’s tricyclic core may enhance potency or selectivity, but empirical data are lacking.
  • Synthetic Utility : The trichloroethyl-thiadiazole derivative (383.7 Da) serves as an intermediate in synthesizing 7H-1,3,4-thiadiazolo[3,2-a][1,3,5]triazines, highlighting the role of thiadiazole-acetamide hybrids in constructing polyheterocyclic systems .
  • Structural Flexibility : The hexahydroquinazoline-thiadiazole analog (395.5 Da) incorporates a saturated heterocycle, contrasting with the target compound’s rigid tricyclic system. This difference may influence solubility and target engagement .
Spectroscopic and Physicochemical Properties
  • IR/NMR Trends : Thiadiazole-acetamide derivatives exhibit characteristic IR peaks for C=O (1649–1670 cm⁻¹), N-H (3100–3380 cm⁻¹), and aromatic C=C/C=N (1483–1604 cm⁻¹) . The target compound’s tricyclic core may introduce additional peaks for conjugated carbonyls or strained ring systems.
  • Molecular Weight and Lipophilicity : The target compound (366.4 Da) is lighter than the benzothiazole analog (445.5 Da) but heavier than the hexahydroquinazoline derivative (395.5 Da). Its methyl group may improve membrane permeability compared to nitro- or trichloro-substituted analogs .
Pharmacological Models
  • Antinociceptive Testing: Analogs were evaluated using the tail-clip test in BALB/c mice, with latency to bite a clip (≤10 sec cutoff) as the endpoint. The benzothiazole-thiadiazole compound prolonged latency comparably to morphine (10 mg/kg), suggesting central analgesic mechanisms . The target compound’s activity in such models remains speculative.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}acetamide is a complex compound that features a thiadiazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Structure and Properties

The compound has a molecular formula of C17H20N4S3 and a molecular weight of approximately 392.56 g/mol. Its structure includes a thiadiazole ring that is often associated with various biological activities due to its ability to interact with biological targets.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. A review indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against various bacteria and fungi. For instance:

CompoundTarget OrganismActivity
Thiadiazole derivativesStaphylococcus aureusModerate to high activity
Thiadiazole derivativesEscherichia coliSignificant inhibition
Thiadiazole derivativesAspergillus nigerModerate activity

In particular, compounds similar to this compound have shown promising results in inhibiting bacterial growth at low concentrations .

2. Anticancer Activity

Thiadiazole derivatives have also been studied for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

MechanismEffect
Inhibition of cell proliferationReduced tumor growth
Induction of apoptosisIncreased cancer cell death

For example, certain thiadiazole derivatives were tested against human cancer cell lines and exhibited IC50 values indicating effective cytotoxicity .

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazoles are well documented. Compounds with this moiety have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX:

StudyFindings
Shashikant R Pattan et al.Identified moderate anti-inflammatory activity in selected thiadiazoles .

This suggests that this compound may also possess similar properties.

4. Antidiabetic Activity

Recent investigations into the antidiabetic potential of thiadiazoles have revealed that some derivatives can lower blood glucose levels effectively:

Compound TypeActivity Level
1,3,4-ThiadiazolesModerate to good antidiabetic effects observed in animal models

The compound's mechanism may involve enhancing insulin sensitivity or inhibiting glucose production in the liver .

Case Studies

Several case studies provide insight into the practical applications of thiadiazole compounds:

  • Study on Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against clinical isolates of bacteria and found that certain modifications significantly enhanced their antimicrobial properties.
  • Cancer Cell Line Testing : Research involving breast cancer cell lines demonstrated that a specific derivative led to a marked decrease in cell viability compared to controls.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Synthesis typically involves multi-step heterocyclization and acylation reactions. For example, intermediates like thiadiazole derivatives are formed via cyclization of trichloroethyl acetamide precursors in concentrated sulfuric acid (yields >97%) . Key parameters include:

  • Temperature control (293–298 K) to prevent side reactions.
  • Solvent selection (e.g., ethanol for initial condensation, sulfuric acid for cyclization).
  • Reaction duration (24 hours for cyclization steps).
    • Validation : Monitor reaction progress via TLC (chloroform:acetone, 3:1) and confirm purity via melting point analysis and IR spectroscopy (e.g., νmax=3310 cm⁻¹ for amide C=O) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Techniques :

  • X-ray diffraction : Resolves tricyclic frameworks and confirms bond angles/distances (e.g., C–S bond lengths in thiadiazole rings) .
  • 1H NMR : Identifies substituent environments (e.g., δ=1.91 ppm for methyl groups in acetamide) .
  • Mass spectrometry (FAB) : Validates molecular weight (e.g., m/z=384 [M+H]+ for intermediates) .
    • Best Practices : Use SHELX programs for crystallographic refinement to resolve complex heterocyclic systems .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in bioactivity data between structurally similar analogs?

  • Case Study : Analogous compounds (e.g., 2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo derivatives) show variable 5-LOX inhibition due to substituent effects on the aryl ring .
  • Methodology :

  • Perform molecular docking to compare binding affinities with target enzymes.
  • Use SAR analysis to isolate electronic (e.g., Cl substituents) vs. steric (e.g., methyl groups) contributions .
    • Data Interpretation : Cross-validate in vitro assays (e.g., IC50 values) with computational models to resolve contradictions .

Q. What experimental design strategies are recommended for studying the compound’s stability under physiological conditions?

  • Approach :

  • pH-dependent stability assays : Expose the compound to buffers mimicking physiological pH (4.5–7.4) and monitor degradation via HPLC .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>504 K) .
    • Challenges : Thiadiazole rings may hydrolyze under acidic conditions; stabilize with co-solvents like DMSO .

Q. How does the tricyclic framework influence pharmacokinetic properties, and what modifications could enhance bioavailability?

  • Structural Insights :

  • The 10-thia-1,8-diazatricyclo core increases rigidity, reducing metabolic oxidation but limiting solubility .
  • Modifications :
  • Introduce hydrophilic groups (e.g., –OH or –SO3H) on peripheral aryl rings.
  • Use prodrug strategies (e.g., esterification of acetamide groups) to improve membrane permeability .
    • Validation : Measure logP values and conduct Caco-2 cell permeability assays .

Methodological Challenges and Solutions

Q. What are common pitfalls in crystallizing this compound, and how can they be mitigated?

  • Pitfalls : Co-crystallization with byproducts (e.g., unreacted thioacetamide intermediates) .
  • Solutions :

  • Use gradient recrystallization (e.g., acetic acid/water mixtures) to isolate pure crystals.
  • Optimize cooling rates (1–2 K/min) to prevent amorphous phase formation .

Q. How can researchers design robust SAR studies given the compound’s synthetic complexity?

  • Strategy :

  • Prioritize modular synthesis (e.g., varying aryl substituents via Suzuki coupling post-cyclization) .
  • Employ high-throughput screening to assess bioactivity across analogs .
    • Tools : Use cheminformatics platforms (e.g., PubChem data) to predict ADMET properties and guide synthetic priorities .

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